molecular formula C17H18N2O2 B8422426 1,2,3,5-Tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid benzyl ester

1,2,3,5-Tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid benzyl ester

Cat. No.: B8422426
M. Wt: 282.34 g/mol
InChI Key: YLYFBYFNMSOBJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,5-Tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid benzyl ester is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties

Preparation Methods

The synthesis of 1,2,3,5-Tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid benzyl ester can be achieved through several synthetic routes. One common method involves the cyclization of aminobenzophenones with appropriate reagents under controlled conditions . Industrial production often utilizes continuous flow chemistry, which allows for efficient and scalable synthesis of benzodiazepines . This method involves a series of reactions, including acylation, reduction, and cyclocondensation, to produce the desired compound.

Chemical Reactions Analysis

1,2,3,5-Tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid benzyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include various substituted benzodiazepines and their derivatives .

Mechanism of Action

The mechanism of action of 1,2,3,5-Tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid benzyl ester involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects . The molecular targets include GABA_A receptors, and the pathways involved are primarily related to neurotransmitter modulation .

Comparison with Similar Compounds

1,2,3,5-Tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid benzyl ester can be compared with other benzodiazepines such as diazepam, fludiazepam, and clonazepam . While all these compounds share a common benzodiazepine core, they differ in their substituents and pharmacological profiles. For instance:

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

benzyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate

InChI

InChI=1S/C17H18N2O2/c20-17(21-13-14-6-2-1-3-7-14)19-11-10-18-16-9-5-4-8-15(16)12-19/h1-9,18H,10-13H2

InChI Key

YLYFBYFNMSOBJA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C2N1)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,3,4,5-Tetrahydro-1H benzo[e][1,4]diazepine (5 g, 33.7 mmol) was dissolved in THF (168.5 mL and cooled to 0° C. with an ice bath. Hunig's base (8.81 mL, 50.6 mmol) and benzyl chloroformate (5.30 mL, 37.1 mmol) was added dropwise with stirring. After 7 hours stirring, THF was removed, and water and ethyl ether were added to the flask. The reaction mixture was extracted with diethyl ether (4×), and the combined organic extracts were washed with aqueous sodium bicarbonate (1×) and brine (1×). The organic extracts were then dried with magnesium sulfate, filtered and concentrated to give a yellow oil. Further purification (25:75 ethyl acetate/hexane, then 30:70 ethyl acetate/hexane) yielded 7.9 g of desired product (83%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8.81 mL
Type
reactant
Reaction Step Two
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Yield
83%

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